molecular formula C9H5BrF2N2O2S B5485956 4-BROMO-1H-PYRAZOL-1-YL (2,5-DIFLUOROPHENYL) SULFONE

4-BROMO-1H-PYRAZOL-1-YL (2,5-DIFLUOROPHENYL) SULFONE

Cat. No.: B5485956
M. Wt: 323.12 g/mol
InChI Key: FGTQVXREMOJNEJ-UHFFFAOYSA-N
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Description

4-BROMO-1H-PYRAZOL-1-YL (2,5-DIFLUOROPHENYL) SULFONE is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a sulfone group attached to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1H-PYRAZOL-1-YL (2,5-DIFLUOROPHENYL) SULFONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1H-PYRAZOL-1-YL (2,5-DIFLUOROPHENYL) SULFONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-BROMO-1H-PYRAZOL-1-YL (2,5-DIFLUOROPHENYL) SULFONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfone group can form hydrogen bonds or other interactions with active sites, leading to inhibition or modulation of the target’s activity . The difluorophenyl ring may also enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-1H-PYRAZOL-1-YL (2,5-DIFLUOROPHENYL) SULFONE is unique due to the presence of both the sulfone group and the difluorophenyl ring, which confer distinct chemical and biological properties. These features enhance its potential for specific interactions with molecular targets and its versatility in synthetic applications .

Properties

IUPAC Name

4-bromo-1-(2,5-difluorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2N2O2S/c10-6-4-13-14(5-6)17(15,16)9-3-7(11)1-2-8(9)12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTQVXREMOJNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)N2C=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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